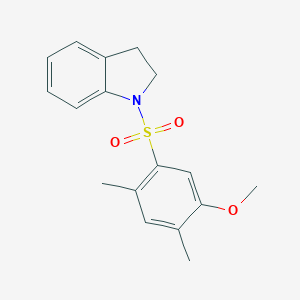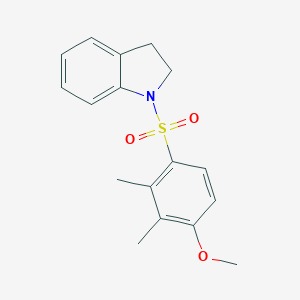
1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole, also known as MDL-29951, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been shown to have a wide range of pharmacological effects.
Wirkmechanismus
The exact mechanism of action of 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole is not fully understood, but it has been shown to interact with several molecular targets in the body. One of the main targets of 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole is the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding. 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has also been shown to interact with other receptors such as the NMDA receptor and the serotonin transporter.
Biochemical and Physiological Effects
1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has also been shown to modulate neurotransmitter systems such as the glutamate and serotonin systems, which may contribute to its analgesic and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using a well-established method, and its effects can be easily measured using various assays. However, one limitation of 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole is its relatively low solubility, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole. One area of research is the development of more potent and selective sigma-1 receptor ligands, which may have improved therapeutic potential. Another area of research is the investigation of the potential use of 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Finally, further studies are needed to fully elucidate the mechanism of action of 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole and its potential interactions with other molecular targets in the body.
Synthesemethoden
The synthesis of 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole involves several steps, including the reaction of 1-(4-methoxyphenyl)butan-1-one with 2,3-dimethylbenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then subjected to a cyclization reaction to form the final product. This synthesis method has been optimized to yield high purity and high yield of 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
Produktname |
1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole |
|---|---|
Molekularformel |
C17H19NO3S |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
1-(4-methoxy-2,3-dimethylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C17H19NO3S/c1-12-13(2)17(9-8-16(12)21-3)22(19,20)18-11-10-14-6-4-5-7-15(14)18/h4-9H,10-11H2,1-3H3 |
InChI-Schlüssel |
CEAHFHGLWYSNQM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
Kanonische SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)
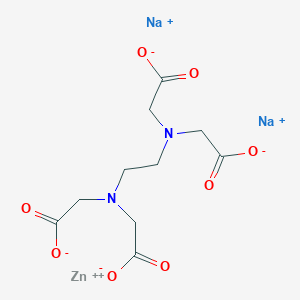
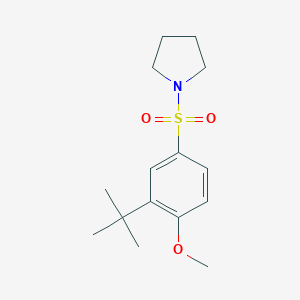
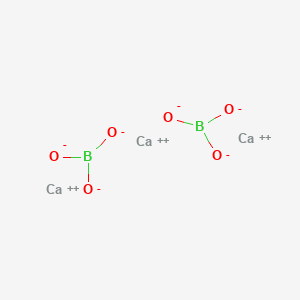



![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B224741.png)
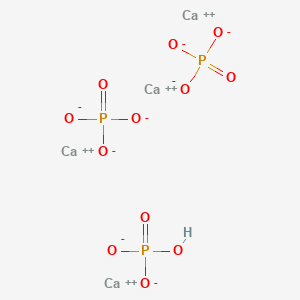
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224745.png)
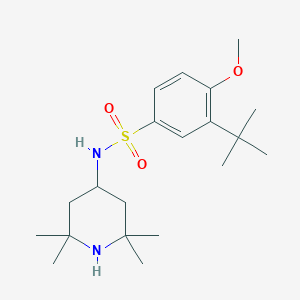
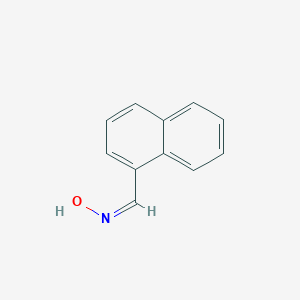
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)
